An In-Depth Technical Guide to 3-Bromoisoxazole-5-carboxamide: Synthesis, Reactivity, and Medicinal Chemistry Applications
An In-Depth Technical Guide to 3-Bromoisoxazole-5-carboxamide: Synthesis, Reactivity, and Medicinal Chemistry Applications
Executive Summary
In modern drug discovery and organic synthesis, the design of metabolically stable, target-specific molecular architectures relies heavily on privileged heterocyclic scaffolds. 3-Bromoisoxazole-5-carboxamide (CAS: 1241897-93-7)[1] has emerged as a highly versatile building block. By combining the metabolic resilience of the isoxazole core with the orthogonal reactivity of a C3-bromine atom and a C5-primary carboxamide, this synthon allows for rapid diversification in medicinal chemistry programs.
This whitepaper provides a comprehensive analysis of 3-bromoisoxazole-5-carboxamide, detailing its physicochemical profile, the mechanistic rationale behind its reactivity, its applications in drug development, and field-proven experimental protocols for its synthesis and functionalization.
Physicochemical Profiling
Understanding the baseline properties of 3-bromoisoxazole-5-carboxamide is critical for predicting its behavior in both synthetic workflows and biological environments. The primary carboxamide serves as an excellent hydrogen-bond donor/acceptor array, while the isoxazole ring acts as a bioisostere for esters and amides, resisting enzymatic cleavage by esterases[2].
Table 1: Physicochemical Properties of 3-Bromoisoxazole-5-carboxamide
| Property | Value | Structural & Synthetic Significance |
| Chemical Name | 3-Bromoisoxazole-5-carboxamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 1241897-93-7[1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₄H₃BrN₂O₂ | Indicates a high heavy-atom-to-carbon ratio. |
| Molecular Weight | 190.98 g/mol | Low molecular weight, ideal for fragment-based drug discovery. |
| Hydrogen Bond Donors | 1 (Primary Amide) | Facilitates target protein interaction (e.g., kinase hinge binding). |
| Hydrogen Bond Acceptors | 3 (Isoxazole N, O, Carbonyl) | Enhances aqueous solubility and topological polar surface area (TPSA). |
| Mass Spectrometry (ESI+) | m/z 191 / 193 ([M+H]⁺) | Exhibits a classic 1:1 isotopic pattern due to ⁷⁹Br and ⁸¹Br. |
Mechanistic Reactivity & Structural Rationale
The strategic value of 3-bromoisoxazole-5-carboxamide lies in the differential reactivity of its functional groups.
The C3-Bromine: Overcoming SNAr Resistance
Unlike 2-halopyridines or 4-halopyrimidines, the 3-bromoisoxazole moiety is notoriously resistant to direct nucleophilic aromatic substitution (SNAr) by weak nucleophiles[3]. The electron-rich nature of the isoxazole oxygen partially offsets the electron-withdrawing effect of the nitrogen, deactivating the C3 position toward nucleophilic attack. Consequently, functionalization at this position strictly requires transition-metal catalysis. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) are the standard methods to achieve oxidative addition into the robust C3–Br bond, enabling the introduction of diverse aryl, heteroaryl, or amine substituents[4].
The C5-Carboxamide: Pharmacophore and Directing Group
The C5-carboxamide is typically synthesized from its precursor, 3-bromoisoxazole-5-carboxylic acid (CAS: 6567-35-7)[5]. In medicinal chemistry, converting the carboxylic acid to a primary amide prevents rapid phase II metabolism (glucuronidation) and improves membrane permeability. Furthermore, the carboxamide can act as a directing group in late-stage functionalization or serve as a critical pharmacophore element for hydrogen bonding within a target protein's active site.
Workflow detailing the synthesis and functionalization of 3-bromoisoxazole-5-carboxamide.
Applications in Drug Development
The 3-bromoisoxazole scaffold is not merely a passive linker; it is an active warhead and structural determinant in several therapeutic areas:
-
Antiparasitic Peptidomimetics: Researchers have utilized the 3-bromoisoxazole warhead in the development of peptidomimetic compounds targeting Rhodesain (RhD), a critical cysteine protease in Trypanosoma brucei (the causative agent of Human African Trypanosomiasis). The isoxazole ring provides the necessary geometry to position the inhibitor within the enzyme's active site, yielding potent dissociation constants (
) and values[6]. -
Metabolic Disease Therapeutics: Isoxazole derivatives have been heavily explored in the development of Stearoyl-CoA Desaturase-1 (SCD1) inhibitors for the treatment of diabetes and dyslipidemia. The metabolic stability of the isoxazole core ensures a sufficient therapeutic window and prolonged half-life in vivo[3].
Experimental Protocols
The following methodologies provide self-validating, step-by-step instructions for the synthesis and downstream utilization of 3-bromoisoxazole-5-carboxamide.
Protocol 1: Synthesis of 3-Bromoisoxazole-5-carboxamide via Amidation
Causality Note: While aqueous ammonia can be used for amidation, it often creates a biphasic system that stalls coupling kinetics. Using ammonium chloride (
Reagents:
-
3-Bromoisoxazole-5-carboxylic acid (1.0 eq)
-
HATU (1.2 eq)
-
Ammonium chloride (
, 3.0 eq) -
N,N-Diisopropylethylamine (DIPEA, 4.0 eq)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Activation: Dissolve 3-bromoisoxazole-5-carboxylic acid in anhydrous DMF under an inert atmosphere (
). Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes to form the active OAt-ester intermediate. -
Amidation: Add solid
in one portion. The reaction mixture will turn slightly yellow. Stir at room temperature for 2–4 hours. -
Validation (In-Process): Monitor via TLC (50% EtOAc in Hexanes). The highly polar starting acid (
with tailing) will disappear, replaced by the product spot ( ). -
Workup: Quench the reaction by pouring it into ice-cold water (5x volume of DMF). Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, saturated
, and brine to remove DMF and HATU byproducts. -
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. Triturate the crude solid with cold diethyl ether to yield pure 3-bromoisoxazole-5-carboxamide as an off-white solid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3
Causality Note: Because the C3 position is electronically deactivated, a robust, bidentate palladium catalyst like
Reagents:
-
3-Bromoisoxazole-5-carboxamide (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.5 eq)
- (0.05 eq, 5 mol%)
-
Potassium Carbonate (
, 3.0 eq) -
1,4-Dioxane /
(4:1 ratio, 0.1 M)
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial or Schlenk flask with 3-bromoisoxazole-5-carboxamide, the boronic acid,
, and . -
Degassing: Add the Dioxane/
solvent mixture. Degas the suspension by bubbling argon or nitrogen through the liquid for 10 minutes. Crucial step to prevent homocoupling of the boronic acid. -
Reaction: Seal the vessel and heat to 90°C for 12 hours.
-
Validation (In-Process): Analyze via LC-MS. Look for the disappearance of the characteristic bromine isotopic doublet (191/193) and the appearance of the new [M+H]⁺ mass corresponding to the coupled product.
-
Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography (gradient: 0-100% EtOAc in Hexanes) to isolate the target 3-substituted isoxazole-5-carboxamide.
References
-
ResearchGate - Peptidomimetic compounds (18–22) containing the 3-bromoisoxazole warhead. Retrieved from:[Link][6]
-
ACS Publications - Development of a Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor (MK-8245) to Establish a Therapeutic Window for the Treatment of Diabetes and Dyslipidemia. Journal of Medicinal Chemistry. Retrieved from:[Link][3]
